molecular formula C17H32N2O3 B6156910 tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate CAS No. 2229510-92-1

tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate

Cat. No.: B6156910
CAS No.: 2229510-92-1
M. Wt: 312.4 g/mol
InChI Key: PLGDEDYUPHERMC-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine and tert-butyl chloroformate as starting materials.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced at various positions on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: A wide range of functionalized piperidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biological studies to investigate the interaction of piperidine derivatives with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • Tert-butyl N- [3- (piperidin-4-yloxy)propyl]carbamate:

  • Tert-butyl (3- (piperidin-4-yloxy)propyl)carbamate: Another closely related compound used in research and industrial applications.

Uniqueness: Tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate is unique in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2229510-92-1

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 3-(2-piperidin-4-yloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-11-4-5-14(13-19)8-12-21-15-6-9-18-10-7-15/h14-15,18H,4-13H2,1-3H3

InChI Key

PLGDEDYUPHERMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCOC2CCNCC2

Purity

95

Origin of Product

United States

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